molecular formula C14H26N2O2 B1446163 tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate CAS No. 1630815-49-4

tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B1446163
CAS No.: 1630815-49-4
M. Wt: 254.37 g/mol
InChI Key: WDVGMVSGYYJQKE-CQSZACIVSA-N
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Description

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and a cyclopropylmethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-haloamine.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Protection with Tert-Butyl Group: The final step involves the protection of the amine group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or cyclopropylmethyl groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: It may be used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.

    Cyclopropylmethyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyl group, affecting its stability and solubility.

    Tert-butyl (2R)-2-(aminomethyl)-2-(methyl)pyrrolidine-1-carboxylate: Contains a methyl group instead of a cyclopropylmethyl group, leading to different steric and electronic properties.

Uniqueness

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in medicinal chemistry, organic synthesis, and industrial processes.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-7-14(16,10-15)9-11-5-6-11/h11H,4-10,15H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVGMVSGYYJQKE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113558
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-49-4
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate

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